molecular formula C16H22O B14306422 Hexadeca-7,12,14-trien-10-ynal CAS No. 113563-13-6

Hexadeca-7,12,14-trien-10-ynal

Cat. No.: B14306422
CAS No.: 113563-13-6
M. Wt: 230.34 g/mol
InChI Key: CYFYPHAGTPJDOI-UHFFFAOYSA-N
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Description

Hexadeca-7,12,14-trien-10-ynal is an organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond within a 16-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-7,12,14-trien-10-ynal can be synthesized through a series of organic reactions. One common method involves the aldol condensation of citral with a suitable alkyne, followed by selective hydrogenation and oxidation steps. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as Amberlyst A-26 OH, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Hexadeca-7,12,14-trien-10-ynal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.

    Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

    Oxidation: Hexadeca-7,12,14-trienoic acid.

    Reduction: Hexadeca-7,12,14-trien-10-ene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Hexadeca-7,12,14-trien-10-ynal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexadeca-7,12,14-trien-10-ynal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Hexadeca-7,12,14-trien-10-ynal can be compared with other similar compounds, such as:

Properties

CAS No.

113563-13-6

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

hexadeca-7,12,14-trien-10-ynal

InChI

InChI=1S/C16H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-5,9-10,16H,8,11-15H2,1H3

InChI Key

CYFYPHAGTPJDOI-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC#CCC=CCCCCCC=O

Origin of Product

United States

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